1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorophenyl)-3-[(3-methoxyphenyl)amino]-2-propen-1-one, commonly known as Clomiphene, is a synthetic non-steroidal compound that is widely used in scientific research. It is an important tool in the study of reproductive endocrinology and has been extensively researched for its effects on fertility and ovulation. Clomiphene is also used in the treatment of certain medical conditions such as polycystic ovary syndrome (PCOS) and male infertility.
Mechanism of Action
The mechanism of action of Clomiphene involves its ability to bind to estrogen receptors in the hypothalamus and pituitary gland. This results in the inhibition of negative feedback on the release of gonadotropin-releasing hormone (GnRH), which in turn leads to an increase in the release of LH and FSH. This increase in LH and FSH stimulates the ovaries to produce and release mature oocytes, leading to ovulation.
Biochemical and Physiological Effects:
Clomiphene has a number of biochemical and physiological effects on the body. It has been shown to increase levels of LH and FSH, which in turn stimulates the production of estrogen and progesterone. Clomiphene has also been shown to increase the thickness of the endometrial lining, which is important for implantation of a fertilized egg. In addition, Clomiphene has been found to have antiestrogenic effects on the cervix and vagina, which can lead to an increase in the quality and quantity of cervical mucus.
Advantages and Limitations for Lab Experiments
Clomiphene is a valuable tool for scientists studying reproductive endocrinology. It is relatively inexpensive and easy to obtain, making it accessible to a wide range of researchers. Clomiphene is also effective in inducing ovulation in women with ovulatory disorders, making it a useful tool for studying the effects of ovulation on the menstrual cycle. However, there are some limitations to the use of Clomiphene in lab experiments. It is not effective in inducing ovulation in all women, and some women may experience side effects such as hot flashes and mood changes.
Future Directions
There are a number of future directions for Clomiphene research. One area of focus is the development of new drugs that target the same receptors as Clomiphene but with fewer side effects. Another area of interest is the use of Clomiphene in combination with other drugs to improve ovulation induction in women with ovulatory disorders. Finally, there is a need for further research into the long-term effects of Clomiphene on fertility and reproductive health.
Synthesis Methods
The synthesis of Clomiphene involves the condensation of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of acetic anhydride and sodium acetate. The resulting product is then reacted with ethyl acetoacetate to form the final compound. The synthesis of Clomiphene is a complex process that requires careful attention to detail and a high degree of expertise.
Scientific Research Applications
Clomiphene is widely used in scientific research to study the mechanisms of ovulation and fertility. It is commonly used as a tool to induce ovulation in women with ovulatory disorders and has been shown to be effective in increasing the number of ovulatory cycles. Clomiphene is also used in the treatment of male infertility, where it has been shown to improve sperm count and motility. In addition, Clomiphene has been studied for its effects on hormone levels and has been found to increase levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3-methoxyanilino)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c1-20-15-4-2-3-14(11-15)18-10-9-16(19)12-5-7-13(17)8-6-12/h2-11,18H,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMIZDYWZGNWAP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-1-(4-Chlorophenyl)-3-[(3-methoxyphenyl)amino]prop-2-EN-1-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.